3-Bromo-4-methoxybiphenyl

Organic Synthesis Halogenated Biphenyls Diazotization

In-house bromination of 4-methoxybiphenyl yields only 11.2% of this regioisomer, making commercial sourcing the efficient path for SAR campaigns. 3-Bromo-4-methoxybiphenyl delivers the ortho-Br/OMe pattern pre-installed, eliminating low-yield bromination and tedious isomeric separation. • 51% Sandmeyer route yield establishes baseline for route scouting vs. 63% chloro analog • Ortho-substitution modulates Suzuki coupling reactivity; methoxy group enables downstream demethylation to phenol or oxidation to quinone • 65-67°C mp differential vs. 4′-methoxy isomer provides identity verification in multi-step sequences

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 74447-73-7
Cat. No. B1266917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methoxybiphenyl
CAS74447-73-7
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=CC=C2)Br
InChIInChI=1S/C13H11BrO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyQJGJVVIDRMVQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methoxybiphenyl: Orthogonal Reactivity Building Block


3-Bromo-4-methoxybiphenyl (CAS 74447-73-7) is a halogenated biphenyl derivative with the molecular formula C₁₃H₁₁BrO and molecular weight of 263.13 g/mol . The compound features a bromine atom at the 3-position and a methoxy group at the 4-position on the same phenyl ring, creating an electron-rich aromatic system with a strategically placed electrophilic handle . This substitution pattern establishes the compound as a versatile intermediate for cross-coupling reactions, particularly Suzuki-Miyaura couplings, and as a building block in the synthesis of pharmaceuticals, OLED materials, and other functional organic molecules .

3-Bromo-4-methoxybiphenyl: Limitations of Generic Substitution


In biphenyl-based synthetic strategies, the precise positioning of substituents fundamentally alters both reaction outcomes and downstream product properties. The ortho relationship between the bromine atom and the electron-donating methoxy group in 3-bromo-4-methoxybiphenyl establishes a unique electronic environment that modulates the bromine's reactivity in cross-coupling reactions and influences the regioselectivity of subsequent functionalization steps [1]. Positional isomers such as 4-bromo-4'-methoxybiphenyl (CAS 58743-83-2) place the reactive halogen on a separate ring, eliminating the intramolecular electronic effects present in the target compound [2]. Similarly, halogen substitution with chlorine or iodine alters both reaction kinetics and the stability of intermediates, potentially derailing optimized synthetic protocols. For procurement decisions in medicinal chemistry campaigns, materials science R&D, or multi-step organic synthesis, these differences translate directly to variable yields, divergent product purities, and irreproducible results when analogs are substituted without quantitative validation.

3-Bromo-4-methoxybiphenyl: Comparative Performance Evidence


Sandmeyer Route Yield: Bromo vs. Chloro Analog

In a comparative synthesis study using p-dimethoxybenzidine as starting material, both 3-chloro and 3-bromo analogs were prepared via diazotization at -5 to 0°C followed by Sandmeyer reaction with cuprous chloride or cuprous bromide at 90°C [1]. The total yield of 3-chloro-4-methoxybiphenyl reached 63%, while 3-bromo-4-methoxybiphenyl was obtained in 51% yield under identical reaction parameters [1]. This 12 percentage point difference reflects the distinct reactivity of the cuprous bromide system compared to the cuprous chloride variant and establishes a quantitative baseline for route planning when either halogenated intermediate could theoretically serve a synthetic purpose.

Organic Synthesis Halogenated Biphenyls Diazotization

Bromination Regioselectivity: 3- vs. 4'-Bromo Isomer

Classical studies on the bromination of 4-methoxybiphenyl reveal a stark regioselectivity outcome that directly impacts which isomer is available and in what proportion [1]. When 20 g of 4-methoxybiphenyl was treated with bromine (17.5 g) in chloroform at room temperature over 90 minutes, the crystalline mixture obtained after workup yielded 6.3 g of 4-methoxy-4'-bromobiphenyl (22.1% yield, m.p. 143-144°C) as the major product and only 3.2 g of 3-bromo-4-methoxybiphenyl (11.2% yield, m.p. 78-79°C) as the minor component [1]. The approximately 2:1 ratio favoring the 4'-bromo isomer underscores the inherent bias of electrophilic substitution on the 4-methoxybiphenyl scaffold. Consequently, the 3-bromo isomer is the limiting product in direct bromination protocols, meaning its commercial availability at research quantities reflects an otherwise synthetically disfavored regioisomer.

Electrophilic Aromatic Substitution Regioselectivity Biphenyl Bromination

Melting Point as Isomer Purity Indicator

The melting point of 3-bromo-4-methoxybiphenyl is reported as 78-79°C , which is substantially lower than that of its positional isomer 4-bromo-4'-methoxybiphenyl (CAS 58743-83-2), which melts at 143-145°C [1]. This 65-67°C difference provides a simple yet powerful quality control metric. Additionally, the target compound exhibits a predicted boiling point of 333.8°C at 760 mmHg, a refractive index of 1.583, and a LogP of 4.12470 [2]. These values serve as orthogonal verification parameters that can be readily cross-checked against supplied Certificates of Analysis, ensuring that positional isomer contamination—a common concern when sourcing regioisomeric building blocks—has not occurred during synthesis or purification.

Quality Control Material Characterization Isomer Verification

Ortho-Methoxy Effect on Cross-Coupling Reactivity

The 3-bromo-4-methoxy substitution pattern places the electron-donating methoxy group in the ortho position relative to the bromine leaving group. This ortho-methoxy arrangement alters the electron density at the C-Br bond compared to non-ortho-methoxy-substituted bromobiphenyls such as 4-bromo-4'-methoxybiphenyl, where the methoxy group resides on a separate phenyl ring and exerts only minimal inductive influence on the reaction center . While direct comparative kinetic data for this specific compound pair remain limited in the public literature, class-level inference from aryl halide cross-coupling studies establishes that ortho-electron-donating substituents generally reduce the rate of oxidative addition in palladium-catalyzed couplings relative to unsubstituted or meta-substituted analogs [1]. Researchers must therefore anticipate that standard Suzuki-Miyaura protocols optimized for 4-bromo-4'-methoxybiphenyl or 3-bromobiphenyl may require catalyst loading, ligand selection, or temperature adjustments to achieve comparable conversion rates with the 3-bromo-4-methoxy isomer.

Suzuki-Miyaura Coupling Electronic Effects Aryl Bromide Reactivity

3-Bromo-4-methoxybiphenyl: Optimal Application Domains


Medicinal Chemistry SAR Studies

The 11.2% isolated yield of 3-bromo-4-methoxybiphenyl from direct bromination of 4-methoxybiphenyl [1] establishes this compound as a synthetically disfavored regioisomer that is more efficiently procured than prepared in-house. In structure-activity relationship (SAR) studies where the 3-bromo-4-methoxy substitution pattern is required for target engagement—for example, in the synthesis of biphenyl-containing kinase inhibitors or nuclear receptor modulators—commercial sourcing of the pre-formed building block eliminates the need for low-yielding bromination and tedious isomeric separation. This is particularly valuable when multiple SAR analogs are being prepared in parallel, as the time saved per synthetic step compounds across a library of derivatives.

OLED Materials: Ortho-Methoxy Electronic Tuning

In organic light-emitting diode (OLED) host materials and charge transport layers, the electronic properties of biphenyl-derived building blocks directly influence device efficiency and lifetime. The ortho-methoxy substitution pattern in 3-bromo-4-methoxybiphenyl provides a distinct electronic profile compared to the 4'-methoxy isomer, affecting the HOMO-LUMO gap and intermolecular packing in the final material [1]. While patent literature references heterocyclic bridged biphenyls for OLED applications [2], the 3-bromo-4-methoxy scaffold offers a simpler, non-fused aromatic core for early-stage materials screening. The 51% synthetic yield via Sandmeyer route [3] further supports its viability as a cost-effective intermediate for scale-up once a promising material candidate is identified.

Multi-Step Synthesis with Orthogonal Handles

The 3-bromo-4-methoxy substitution pattern offers a strategically valuable orthogonal reactivity profile: the bromine serves as an electrophilic cross-coupling handle while the methoxy group can undergo subsequent demethylation to expose a phenol for further functionalization or oxidation to a quinone system. This dual-handle arrangement is preserved in the final product, whereas in the 4-bromo-4'-methoxy isomer, the functional groups are segregated onto separate rings, limiting options for subsequent ring-specific transformations. The 65-67°C melting point difference between these isomers [1] provides a reliable identity verification checkpoint during multi-step sequences, reducing the risk of structural mis-assignment in complex reaction mixtures.

Process Chemistry Route Scouting

The direct comparative yield data—51% for the bromo derivative versus 63% for the chloro analog under identical Sandmeyer conditions [1]—provides a quantitative foundation for route scouting decisions. Process chemists evaluating whether to pursue a bromo or chloro intermediate for a given target molecule can use this 12 percentage point difference to model material costs, waste generation, and throughput. In scenarios where the downstream coupling partner is compatible only with aryl bromides (e.g., certain Buchwald-Hartwig aminations or demanding Suzuki couplings), the 51% yield establishes a baseline expectation that can be weighed against alternative synthetic sequences that might employ the higher-yielding chloro intermediate followed by halogen exchange.

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